![molecular formula C14H17ClN2O B4190121 N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea](/img/structure/B4190121.png)
N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea, also known as BU224, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea acts as a positive allosteric modulator of the mGluR2 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating glutamate neurotransmission. By binding to a specific site on the receptor, N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea enhances the activity of mGluR2, leading to the inhibition of glutamate release and the reduction of excitatory neurotransmission.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. Additionally, N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea has been found to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea is its high selectivity and potency for the mGluR2 receptor, which allows for precise modulation of glutamate neurotransmission. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea is its low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea, including:
1. Further investigation of its therapeutic potential in the treatment of neurological disorders, including schizophrenia, anxiety, and depression.
2. Development of more potent and selective positive allosteric modulators of mGluR2, which could lead to improved therapeutic outcomes.
3. Investigation of the molecular mechanisms underlying the effects of N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea on synaptic plasticity and neuroinflammation.
4. Exploration of the potential use of N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea as a tool for studying the role of mGluR2 in normal and pathological brain function.
In conclusion, N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea is a promising compound with significant potential for the treatment of various neurological disorders. Further research is needed to fully understand its mechanisms of action and therapeutic potential, but the current evidence suggests that it could be a valuable addition to the arsenal of drugs used to treat these conditions.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. Additionally, N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea has been found to enhance the efficacy of antipsychotic drugs in treating schizophrenia.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-11-3-5-12(6-4-11)16-14(18)17-13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOAZIHMBPIBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bicyclo[2.2.1]hept-2-yl-3-(4-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B4190046.png)
![3-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190048.png)
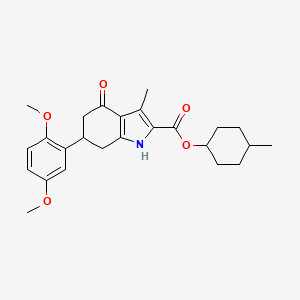
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4190056.png)
![(3aS*,6aS*)-2-benzyl-5-(4-methoxybenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4190068.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B4190069.png)
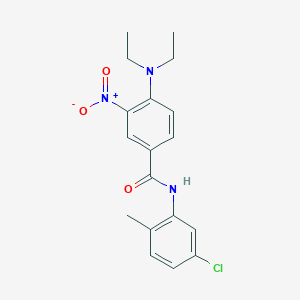
![dimethyl 2-[(3-ethoxypropanoyl)amino]terephthalate](/img/structure/B4190079.png)

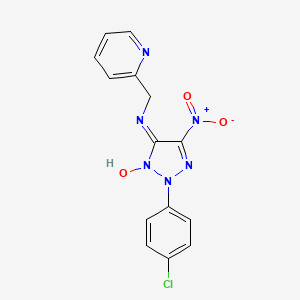
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4190097.png)
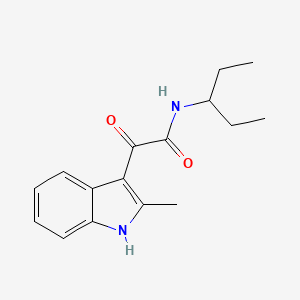
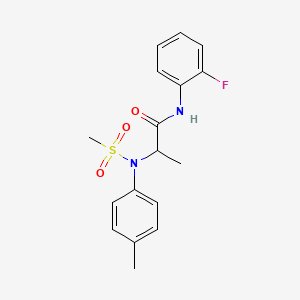
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4190131.png)